molecular formula C13H7ClF4N2O4 B1365287 2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid

2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid

Cat. No. B1365287
M. Wt: 366.65 g/mol
InChI Key: WFDLOUDEDOLTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid is a useful research compound. Its molecular formula is C13H7ClF4N2O4 and its molecular weight is 366.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid

Molecular Formula

C13H7ClF4N2O4

Molecular Weight

366.65 g/mol

IUPAC Name

2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid

InChI

InChI=1S/C13H7ClF4N2O4/c1-19-9(13(16,17)18)4-10(21)20(12(19)24)8-2-5(11(22)23)6(14)3-7(8)15/h2-4H,1H3,(H,22,23)

InChI Key

WFDLOUDEDOLTLC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C2=C(C=C(C(=C2)C(=O)O)Cl)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)-4-fluoro-benzoic acid ethyl ester (5.2 g) was dissolved in methylenechloride (100 ml) and borontribromide (10 g) was added dropwise at ambient temperature. The reaction mixture was stirred for three hours at this temperature and poured into ice-water. The resulting mixture was extracted with ethyl acetate. The organic phase was washed with brine (×3) and dried over anhydrous Na2SO4. The solvent was removed under reduced pressure to give the titled compound (4.3 g) as a white solid.
Name
2-Chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)-4-fluoro-benzoic acid ethyl ester
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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